

The Dual Faces of CCW16: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: CCW16
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CCW16 has emerged as a molecule of significant interest in chemical biology and drug discovery. Initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, it has been instrumental in the development of novel strategies for targeted protein degradation. However, recent findings have unveiled a broader and more complex biological profile, revealing its capacity to induce an iron-dependent form of programmed cell death known as ferroptosis, independent of its action on RNF4. This guide provides an in-depth exploration of the multifaceted biological activities of **CCW16**, presenting key data, experimental methodologies, and visual representations of its mechanisms of action.

Core Properties of CCW16

CCW16 is a cysteine-reactive covalent small molecule.[1] Its primary recognized function is as a recruiter of the E3 ubiquitin ligase RNF4, binding to zinc-coordinating cysteines (C132 and C135) within the RING domain.[2] This interaction, however, does not inhibit the intrinsic activity of RNF4.[2] The molecule serves as a foundational chemical entity for the construction of heterobifunctional degraders, specifically Proteolysis Targeting Chimeras (PROTACs).[2][3]

Mechanism of Action I: RNF4-Dependent Targeted Protein Degradation

The initial promise of **CCW16** lies in its application within the targeted protein degradation (TPD) field.[4] By functioning as an RNF4 recruiter, **CCW16** can be incorporated into PROTACs to hijack the ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[5]

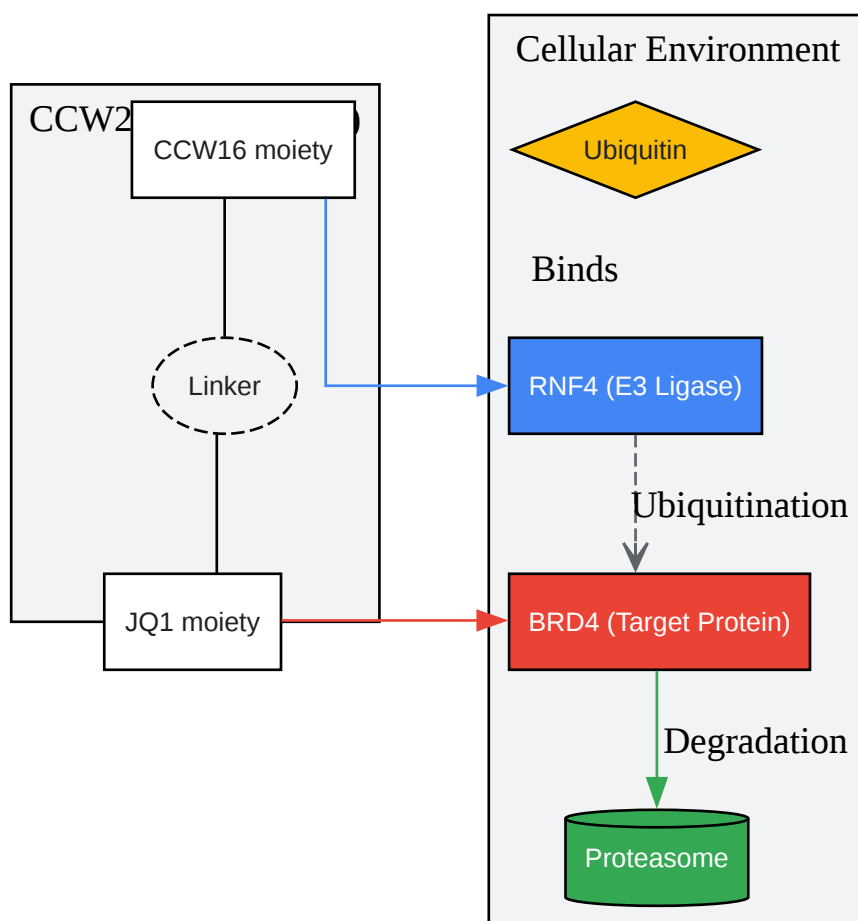
A prime example of this application is the development of the BRD4 degrader, CCW28-3.[2] This heterobifunctional molecule consists of **CCW16** linked to JQ1, a known inhibitor of the BET bromodomain family of proteins, which includes BRD4.[2] The resulting PROTAC, CCW28-3, orchestrates the proximity of RNF4 to BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][4] This approach has demonstrated efficacy in breast cancer cell lines.[2]

Quantitative Data Summary

Compound	Target	Assay	IC50 (µM)	Cell Line	Effect
CCW16	RNF4	Competitive ABPP	~10	-	Covalent binder to C132/C135
CCW28-3	RNF4	Competitive ABPP	0.54	-	Higher potency RNF4 engagement
CCW28-3	BRD4	Western Blot	Time & Dose-dependent	231MFP Breast Cancer	BRD4 Degradation

ABPP: Activity-Based Protein Profiling

Signaling Pathway: RNF4-Mediated Protein Degradation



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Caption: RNF4-mediated degradation of BRD4 by the PROTAC CCW28-3.

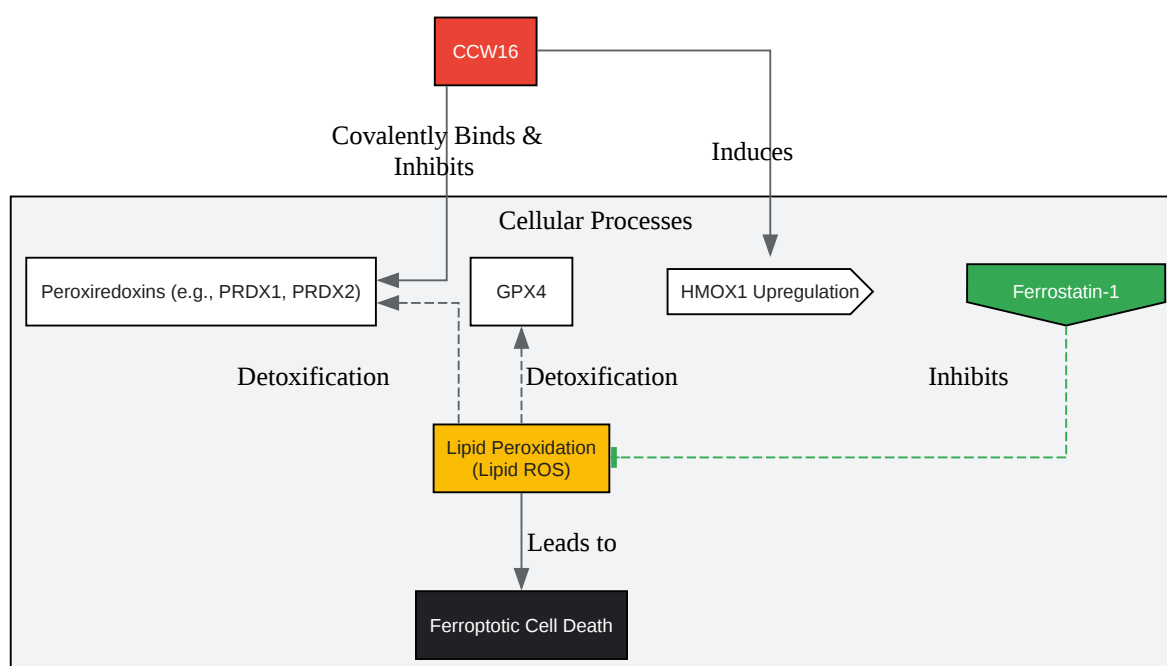
Mechanism of Action II: RNF4-Independent Ferroptosis Induction

More recent investigations have revealed that **CCW16** is not a selective RNF4 ligand.[1] In a cellular context, it covalently binds to a multitude of cysteine-containing proteins, including members of the peroxiredoxin family.[1][6] This broader reactivity profile underpins a distinct biological activity: the induction of ferroptosis.

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Treatment of acute myeloid leukemia (AML) cells with **CCW16** and **CCW16**-derived PROTACs leads to an upregulation of the ferroptosis marker heme oxygenase 1 (HMOX1) and an

increase in lipid peroxidation, ultimately impairing cell viability.[1] Crucially, this ferroptotic activity is independent of RNF4 and can be rescued by the ferroptosis inhibitor, ferrostatin.[1] This suggests that the intrinsic chemical properties of the **CCW16** warhead itself are responsible for this effect.

Signaling Pathway: CCW16-Induced Ferroptosis



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Caption: Proposed pathway for **CCW16**-induced RNF4-independent ferroptosis.

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement

This protocol is used to determine the potency of **CCW16** and its derivatives against RNF4.

- **Protein Incubation:** Recombinant pure RNF4 protein is pre-incubated with varying concentrations of the covalent ligand (e.g., **CCW16** or CCW28-3) for 30 minutes at room temperature.[2]
- **Probe Labeling:** A cysteine-reactive fluorescent probe, such as iodoacetamide (IA)-rhodamine, is added to the mixture and incubated for 1 hour to label the remaining accessible cysteines on RNF4.[2]
- **SDS-PAGE:** The protein samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.[2]
- **Visualization and Quantification:** The gel is visualized for in-gel fluorescence to detect the rhodamine-labeled RNF4. The fluorescence intensity is quantified by densitometry to calculate the IC50 value, which represents the concentration of the ligand required to inhibit 50% of the probe labeling.[2] A silver-stained gel can be run in parallel to visualize total protein content.[2]

Western Blotting for BRD4 Degradation

This method is employed to assess the degradation of a target protein, such as BRD4, in cells treated with a **CCW16**-based PROTAC.

- **Cell Treatment:** 231MFP breast cancer cells are treated with either a vehicle control (e.g., DMSO) or varying concentrations of the degrader (e.g., CCW28-3) for specific time points (e.g., 1 to 3 hours).[2]
- **Cell Lysis:** The cells are harvested and lysed in a suitable lysis buffer. The cell lysates are then cleared by centrifugation to remove cellular debris.[2]
- **Protein Quantification:** The total protein concentration in each lysate is determined using a BCA assay to ensure equal protein loading for the subsequent steps.[2]
- **Sample Preparation:** The lysates are normalized to the same protein concentration, and Laemmli's reducing buffer is added.[2]
- **SDS-PAGE and Transfer:** The prepared samples are run on an SDS-PAGE gel and then transferred to a nitrocellulose or PVDF membrane.

- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein (BRD4) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity for BRD4 is normalized to the loading control to determine the extent of degradation.[2]

Experimental Workflow: Western Blotting



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Caption: Standard workflow for assessing protein degradation via Western Blot.

Conclusion and Future Directions

CCW16 is a versatile chemical tool with a dual mechanism of action. Its ability to act as an RNF4 recruiter has solidified its place in the development of PROTACs for targeted protein degradation.[2] However, the discovery of its non-selective cysteine reactivity and consequent ability to induce ferroptosis opens up new avenues for therapeutic intervention, particularly in cancers susceptible to this form of cell death, such as AML.[1][6]

Future research should focus on dissecting the structure-activity relationships that govern these two distinct biological activities. It may be possible to optimize the **CCW16** scaffold to either enhance RNF4-recruiting selectivity for TPD applications or to maximize its ferroptotic potential for use as a cytotoxic agent. Understanding the full spectrum of its off-target effects will be critical for its translation into a safe and effective therapeutic strategy. This technical guide serves as a foundational resource for researchers aiming to harness the complex and potent biology of **CCW16**.

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